Oxidovanadium(3+) sulfate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Oxidovanadium(IV) complexes have been synthesized and characterized by ESI-HRMS, elemental (CHN) analysis, and spectroscopic (UV-Vis, IR, and EPR) techniques . The synthesis process involves the use of [NNO] donor ligands . During the crystallization process, block-shaped brown crystals were obtained from the methanolic solutions of these Oxidovanadium(IV) complexes .Molecular Structure Analysis

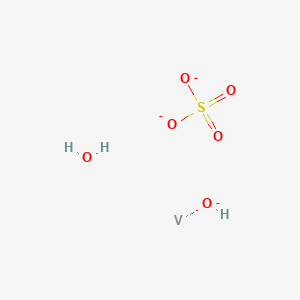

The molecular structure of Oxidovanadium(3+) sulfate hydrate is represented by the formula H3O6SV-3. The geometries of Oxidovanadium(IV) complexes are optimized by the density functional theory (DFT) calculations at the uB3LYP/6-31G**/LANL2DZ level of theory .Chemical Reactions Analysis

Oxidovanadium(IV) complexes have been identified to be an efficient catalyst for the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products .Physical And Chemical Properties Analysis

This compound is a blue crystalline solid. The physical properties of hydrates share many similarities with ice, yet there are some noted differences .Wissenschaftliche Forschungsanwendungen

1. Antidiabetic Agent

A study by (Naglah et al., 2019) synthesized a novel oxidovanadium(IV) complex with antidiabetic properties. This complex, formed from oxidovanadium(IV) sulfate and adenosine monophosphate, showed promising biochemical effects as an antidiabetic agent.

2. Asymmetric Aerobic Oxidations

Chen et al. (2011) explored oxidovanadium(V) methoxides, derived from vanadyl sulfate, as catalysts for asymmetric aerobic oxidations of α-hydroxy-ketones. These complexes showcased high enantioselectivity in various oxidation processes (Chien-Tien Chen et al., 2011).

3. Synthesis of Schiff Base Complexes

Research by (Wang et al., 2011) involved creating Schiff base oxidovanadium(V) complexes using vanadyl sulfate. These complexes, characterized by various analytical methods, demonstrated specific geometric formations.

4. Anticancer Agents

A study conducted by (Ni et al., 2018) synthesized multidentate oxidovanadium(IV) complexes with potential as anticancer agents. These complexes were evaluated for their anticancer properties in various cell lines, showing significant activity.

5. Oxidation Catalysis

Sutradhar et al. (2015) reviewed the use of oxidovanadium complexes, including those derived from oxidovanadium sulfate, in various oxidative catalytic reactions. These reactions are crucial in organic chemistry and industrial processes (Manas Sutradhar et al., 2015).

6. Battery Electrode Material

Barone et al. (2020) investigated disodium-oxidovanadium(IV) disulfate as a potential battery electrode material, highlighting its synthesis and vibrational spectra (V. Barone et al., 2020).

7. Antimicrobial Activity

Research on oxidovanadium(V) complexes with hydrazone and pyrone ligands demonstrated potential antimicrobial activity against various pathogens, as studied by (Ming La et al., 2020).

Wirkmechanismus

Target of Action

Oxidovanadium(3+) sulfate hydrate, like other vanadium compounds, has been shown to have a variety of biological effects . The primary targets of this compound are often proteins and enzymes in the body. For instance, it has been found to interact with insulin receptors, enhancing their activity . This interaction plays a crucial role in the compound’s antidiabetic properties .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, when interacting with insulin receptors, it enhances their activity, leading to increased insulin sensitivity . This results in improved glucose uptake and metabolism, which is beneficial for individuals with diabetes .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the insulin signaling pathway. By enhancing the activity of insulin receptors, this compound improves the efficiency of this pathway, leading to better glucose metabolism . Additionally, it has been found to be involved in the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products .

Pharmacokinetics

It is known that vanadium compounds generally have poor absorption in the gastrointestinal tract

Result of Action

The result of the action of this compound is primarily seen in its antidiabetic effects. It enhances insulin sensitivity, leading to improved glucose metabolism . This can help to regulate blood glucose levels in individuals with diabetes. Additionally, it has been found to catalyze the CO2 cycloaddition reaction with epoxides, leading to the formation of cyclic carbonate products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antidiabetic effects are more pronounced under hyperglycemic conditions . Additionally, the efficiency of its catalytic activity in the CO2 cycloaddition reaction may be influenced by factors such as temperature and pH

Safety and Hazards

Zukünftige Richtungen

Research that deals with sustainable use of CO2 in producing value-added chemicals is advancing at a rapid rate . Oxidovanadium(IV) complexes have been identified to be an efficient catalyst for the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products . These findings not only provide an accessible model system to exploit V-based complexes as potential simple, safe, and effective multifunctional antitumor agents but also open up a rational approach to shed new light on the selection and optimization of ideal drug candidates .

Biochemische Analyse

Biochemical Properties

Oxidovanadium(3+) sulfate hydrate has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to play a role in lipid, DNA, and protein synthesis, glucose transport and metabolism, and insulin-mimetic activity . It also has mitogenic effects on different types of cells .

Cellular Effects

The effects of this compound on cells are diverse and significant . It has been found to have antitumor properties, inhibiting the viability of osteosarcoma cells in a dose-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms . It has been found to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been identified as an efficient catalyst for the CO2 cycloaddition reaction with epoxides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . It has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been found that the compound can improve glycemia in streptozotocin-induced diabetic rats when administered at a dosage of 30 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of oxidovanadium(3+) sulfate hydrate can be achieved through a precipitation reaction.", "Starting Materials": [ "Vanadium(III) chloride", "Sulfuric acid", "Water" ], "Reaction": [ "Dissolve vanadium(III) chloride in water to form a clear solution", "Gradually add sulfuric acid to the solution with stirring", "A white precipitate of oxidovanadium(3+) sulfate will form", "Filter the precipitate and wash with water to remove any impurities", "Dry the product in an oven at 60-70°C to obtain oxidovanadium(3+) sulfate hydrate" ] } | |

| 123334-20-3 | |

Molekularformel |

H2O6SV |

Molekulargewicht |

181.02 g/mol |

IUPAC-Name |

oxovanadium(2+);sulfate;hydrate |

InChI |

InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 |

InChI-Schlüssel |

DKCWBFMZNUOFEM-UHFFFAOYSA-L |

SMILES |

O.[OH-].[O-]S(=O)(=O)[O-].[V] |

Kanonische SMILES |

O.[O-]S(=O)(=O)[O-].O=[V+2] |

Verwandte CAS-Nummern |

12439-96-2 16840-96-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)